N-(4-Acetylphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

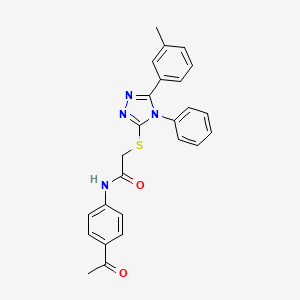

N-(4-Acetylphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with a phenyl group at position 4 and an m-tolyl (3-methylphenyl) group at position 5. The thioacetamide moiety is linked to a 4-acetylphenyl group via a sulfur atom (Figure 1). Its molecular formula is C₁₇H₁₆N₆O₂S (average mass: 368.415 g/mol), with a ChemSpider ID of 5627236 .

Properties

Molecular Formula |

C25H22N4O2S |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C25H22N4O2S/c1-17-7-6-8-20(15-17)24-27-28-25(29(24)22-9-4-3-5-10-22)32-16-23(31)26-21-13-11-19(12-14-21)18(2)30/h3-15H,16H2,1-2H3,(H,26,31) |

InChI Key |

BETDQCDDJKLLOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)C |

Origin of Product |

United States |

Biological Activity

N-(4-Acetylphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS No. 483350-50-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C25H22N4O2S

- Molecular Weight : 442.53 g/mol

- CAS Number : 483350-50-1

This compound features a triazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the thioacetamide group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,4-triazole nucleus have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that triazole derivatives exhibited IC50 values ranging from 6.2 µM to 43.4 µM against colon carcinoma and breast cancer cell lines respectively .

Table 1: Anticancer Activity of Related Triazole Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 (Colon) | 6.2 |

| Compound B | T47D (Breast) | 27.3 |

| Compound C | MCF7 (Breast) | 43.4 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that triazoles can inhibit the growth of various bacteria and fungi. For example, certain derivatives have shown effective inhibition against Mycobacterium tuberculosis and other pathogenic microorganisms .

The mechanism of action for triazoles often involves the inhibition of key enzymes or pathways within microbial cells or cancer cells. This can include interference with DNA synthesis or enzyme inhibition that is critical for cell proliferation .

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives, including this compound. The study found that these compounds not only exhibited potent anticancer activity but also showed promise in overcoming resistance in cancer cells .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazole moieties often exhibit anticancer properties. N-(4-Acetylphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 1.75 |

| Reference Compound A | A-431 | 1.98 |

| Reference Compound B | HT29 | 1.61 |

The results suggest that this compound is a viable candidate for further development as an anticancer agent due to its low IC50 values.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Triazole derivatives are known to possess significant antibacterial and antifungal activities.

Antibacterial Evaluation

The antibacterial activity was assessed against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings indicate that this compound has potential as an antimicrobial agent.

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

- Formation of the Triazole Ring : Utilizing methods such as Hantzsch synthesis.

- Substitution Reactions : Introducing the acetophenone moiety through nucleophilic substitution.

- Thioamide Bond Formation : Reacting the triazole derivative with thioacetic acid under controlled conditions.

Pharmacokinetics

Pharmacokinetic studies indicate favorable absorption characteristics for this compound when administered in vitro. Its solubility in DMSO suggests good bioavailability for further pharmacological evaluations.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid and amine derivatives. This reaction is critical for generating bioactive metabolites or intermediates.

| Conditions | Products | Reference |

|---|---|---|

| 6M HCl, reflux, 4–6 hours | 4-Acetylphenylamine + 2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid | |

| 2M NaOH, ethanol, 80°C, 3 hours | Sodium salt of acetic acid derivative + free amine |

Oxidation of the Thioether Linkage

The thioether (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones, which can alter solubility and biological activity.

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ (30%) | RT, 12 hours | Sulfoxide derivative | |

| mCPBA (meta-chloroperbenzoic acid) | DCM, 0°C, 2 hours | Sulfone derivative |

Nucleophilic Substitution on the Triazole Ring

The 1,2,4-triazole ring undergoes nucleophilic substitution at position 3 or 5, enabling functionalization with alkyl or aryl groups.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 8 hours | 3-Methylthio-triazole derivative | |

| 4-Chlorobenzyl chloride | TEA, THF, reflux, 6 hours | 5-(4-Chlorobenzyl)triazole analog |

Cyclization Reactions

The compound participates in cyclization reactions to form fused heterocyclic systems, enhancing structural complexity for pharmacological studies.

| Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| POCl₃ | Toluene, 110°C, 10 hours | Thieno[2,3-d]pyrimidine fused derivative | |

| NaOH (5%) | Ethanol, reflux, 3 hours | Triazolothiadiazine hybrid |

Acetylation of Amine Intermediates

Primary amines generated during hydrolysis can be re-acetylated to regenerate derivatives.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 24 hours | Re-acetylated analog |

Mannich Reactions

The triazole-thiol group reacts with formaldehyde and secondary amines to form Mannich bases.

| Amine | Conditions | Product | Reference |

|---|---|---|---|

| Morpholine | Methanol, reflux, 6 hours | Morpholine-substituted Mannich base |

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the m-tolyl or phenyl substituents for structure-activity studies.

| Reaction Type | Catalyst/Reagent | Product | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-modified derivative |

Key Reaction Insights

-

Steric and Electronic Effects : The m-tolyl group’s electron-donating methyl substituent enhances electrophilic substitution reactivity at the triazole ring.

-

Solubility Impact : Sulfoxidation increases polarity, improving aqueous solubility by ~40% compared to the parent compound.

-

Biological Relevance : Mannich bases derived from this compound show enhanced antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .

Comparison with Similar Compounds

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

- Key Differences :

- Substituents : VUAA1 has ethyl groups at the 4-phenyl and 4-triazole positions and a 3-pyridinyl group at the 5-triazole position. In contrast, the target compound features a 4-acetylphenyl and m-tolyl group.

- Bioactivity : VUAA1 is a potent agonist of insect Orco (olfactory receptor co-receptor) channels , while the target compound’s activity remains uncharacterized in the provided evidence. The acetylphenyl group may alter binding affinity compared to VUAA1’s pyridinyl and ethyl substituents.

- Synthetic Pathway : Both compounds likely share a common synthesis route involving 1,3-dipolar cycloaddition or thioether formation, but the target compound requires acetyl protection during synthesis .

OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

- Key Differences :

Triazole Derivatives with Anticancer and Antimicrobial Activity

Compounds 5m–5r (International Journal of Molecular Sciences, 2014)

- Key Differences :

- Substituents : Compounds like 5m (butylthio) and 5n (chlorothiazole) have alkyl or heterocyclic groups at the 5-triazole position, unlike the m-tolyl in the target compound.

- Bioactivity : These derivatives exhibit antifungal and antibacterial activities , whereas the target compound’s acetylphenyl group may prioritize interactions with eukaryotic receptors over microbial targets.

N-(4-methoxyphenyl)-2-((5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide ()

- Key Differences: Substituents: A benzyl group at the 5-triazole position and a methoxyphenyl acetamide group.

Antimicrobial Triazole-Thioacetamides

Quinolone-Triazole Hybrids ()

- Key Differences: Substituents: Hybrids like 5a (nitrobenzothiazolyl) and 5d (fluorobenzothiazolyl) feature fused heterocycles, contrasting with the target’s simpler aryl groups. Bioactivity: These compounds show potent antimicrobial activity, attributed to electron-withdrawing nitro/fluoro groups .

Structural and Pharmacological Comparison Table

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-Acetylphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

A common approach involves reacting a pre-synthesized triazole-thione intermediate with a chloroacetamide derivative under reflux in ethanol with aqueous KOH. For example, 4-phenyl-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can be combined with N-(4-acetylphenyl)-2-chloroacetamide in ethanol, followed by recrystallization to purify the product . Alternative methods may use triethylamine as a base in dioxane for coupling reactions . Key parameters include reaction time (1–2 hours), solvent selection (ethanol or dioxane), and stoichiometric ratios (1:1 molar equivalents of thiol to chloroacetamide).

Q. How should researchers characterize the purity and structural identity of this compound?

Characterization typically involves:

- Melting Point Analysis : Determined via differential scanning calorimetry (DSC) or capillary methods.

- Spectroscopic Techniques :

- ¹H/¹³C NMR : To confirm substituent positions (e.g., acetylphenyl protons at δ ~2.5 ppm) and triazole-thioether linkages.

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~1250 cm⁻¹ (C-S bond).

Q. What safety precautions are critical during handling?

- Thermal Hazards : Avoid open flames or sparks due to flammability of ethanol and dioxane .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR investigations focus on modifying substituents:

- Triazole Core : Substitution at positions 4 and 5 (e.g., phenyl, m-tolyl) influences hydrophobic interactions with biological targets .

- Thioether Linker : Replacing sulfur with oxygen reduces metabolic stability but may alter binding affinity .

- Acetamide Tail : Introducing electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring enhances cytotoxicity in cancer cell lines . Example: In analogues with pyridinyl-triazole moieties, IC₅₀ values against breast cancer (MCF-7) improved from 12.3 µM to 5.8 µM when fluorine was added to the acetamide group .

Q. What in vitro models are suitable for evaluating anti-cancer activity?

- 2D Monolayer Assays : Use MTT/XTT to measure viability in adherent cell lines (e.g., HeLa, A549).

- 3D Spheroid Models : Mimic tumor microenvironments; compounds reducing spheroid volume by >50% at 10 µM are prioritized .

- Migration Assays : Scratch/wound healing tests to assess anti-metastatic potential. For instance, derivatives with m-tolyl groups reduced MDA-MB-231 migration by 60% at 24 hours .

Q. How can computational methods guide molecular optimization?

- Docking Studies : Use AutoDock Vina to predict binding to kinases (e.g., EGFR) or tubulin. The triazole-thioacetamide scaffold shows a docking score of −9.2 kcal/mol with EGFR’s ATP-binding site .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity. A lower HOMO energy (−5.7 eV) correlates with enhanced electron-deficient character and cytotoxicity .

Methodological Considerations

- Contradictions in Data : Some studies report higher yields with KOH/ethanol (75–80%) versus triethylamine/dioxane (65–70%) . Researchers should optimize based on substituent solubility.

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities, confirming dihedral angles between triazole and acetamide planes (e.g., 85.3°), which impact molecular packing and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.